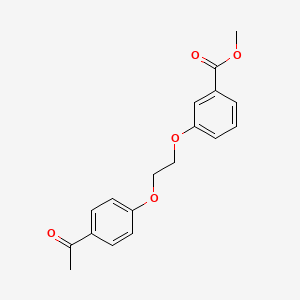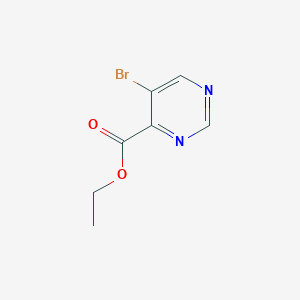
Ethyl 5-bromopyrimidine-4-carboxylate
Overview
Description
Ethyl 5-bromopyrimidine-4-carboxylate is a chemical compound with the molecular formula C7H7BrN2O2 . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Synthesis Analysis
The synthesis of Ethyl 5-bromopyrimidine-4-carboxylate involves a series of chemical reactions. In one method, piperazine was added to a solution of 6 (a-b) (18 mmol) and potassium carbonate (K2CO3) (60 mmol) in CHCl3 (60 ml) at room temperature . The reaction was found to be highly regioselective, allowing the one-step synthesis of useful amounts (>10 g) of ethyl 5-bromopyrimidine-4-carboxylate where other methods proved difficult .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromopyrimidine-4-carboxylate is characterized by the presence of a bromopyrimidine ring attached to a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving Ethyl 5-bromopyrimidine-4-carboxylate are complex and involve multiple steps. For instance, it has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .Physical And Chemical Properties Analysis
Ethyl 5-bromopyrimidine-4-carboxylate has a molecular weight of 231.05 . It is a liquid or solid or semi-solid substance . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . Its Log Po/w (iLOGP) is 1.69, indicating its lipophilicity .Scientific Research Applications
Pharmaceutical Research: Synthesis of CK2 Inhibitors
Ethyl 5-bromopyrimidine-4-carboxylate has been utilized in the synthesis of potent inhibitors for protein kinase CK2 . This enzyme is implicated in various cellular processes, and its inhibitors, like CX-5011, have shown promise in treating diseases with dysregulated CK2 activity. The compound’s role in the Minisci reaction is crucial for the regioselective introduction of carboxylate groups into pyrimidine rings, which is a key step in the synthesis of such inhibitors .
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic chemistry, Ethyl 5-bromopyrimidine-4-carboxylate serves as a building block for creating a wide range of heterocyclic compounds . These compounds are foundational in developing drugs with antiviral, anticancer, and neuroprotective properties. Its bromine atom acts as a good leaving group, facilitating further chemical transformations.
Material Science: Synthesis of Functional Materials
The compound’s utility extends to material science, where it can be used to synthesize functional materials with specific electronic or photonic properties . Its pyrimidine core can be incorporated into larger molecular frameworks, contributing to the development of new materials.
Analytical Chemistry: Chromatography and Spectroscopy Standards
Ethyl 5-bromopyrimidine-4-carboxylate is also important in analytical chemistry, where it can be used as a standard in chromatographic and spectroscopic methods . Its well-defined structure and properties allow for accurate calibration and method development.
Life Sciences: Molecular Biology and Biochemistry
In life sciences, this compound finds applications in molecular biology and biochemistry research. It can be used to study nucleic acid interactions and enzyme functions due to its structural similarity to nucleotide bases .
Chemical Synthesis: Advanced Synthesis Techniques
Lastly, Ethyl 5-bromopyrimidine-4-carboxylate is involved in advanced synthesis techniques such as radical chemistry and multicomponent reactions . These techniques are essential for creating complex molecules with high precision and efficiency.
Safety and Hazards
Ethyl 5-bromopyrimidine-4-carboxylate is considered hazardous. It has the signal word “Warning” and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
The future directions of Ethyl 5-bromopyrimidine-4-carboxylate research could involve further exploration of its potential uses in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, its role in the synthesis of novel compounds with promising neuroprotective and anti-inflammatory properties could be further investigated .
Mechanism of Action
Target of Action
Ethyl 5-bromopyrimidine-4-carboxylate is primarily targeted towards protein kinases , including protein kinase C and mitogen-activated protein kinase (MAPK) . These kinases play a crucial role in regulating cell proliferation and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition is likely achieved through the compound’s ability to bind to the active sites of these kinases, thereby preventing them from phosphorylating their substrate proteins .
Biochemical Pathways
The primary biochemical pathway affected by Ethyl 5-bromopyrimidine-4-carboxylate is the MAPK signaling pathway . This pathway regulates a variety of cellular activities, including cell proliferation, differentiation, and survival. By inhibiting MAPK, the compound can disrupt these processes and lead to cell death .
Result of Action
The primary result of Ethyl 5-bromopyrimidine-4-carboxylate’s action is the induction of tumor cell death . By inhibiting key protein kinases, the compound disrupts essential cellular processes, leading to the death of cancer cells .
properties
IUPAC Name |
ethyl 5-bromopyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-2-12-7(11)6-5(8)3-9-4-10-6/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOKOMYFAWORIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612503 | |
| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromopyrimidine-4-carboxylate | |
CAS RN |
64224-59-5 | |
| Record name | Ethyl 5-bromopyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Ethyl 5-bromopyrimidine-4-carboxylate in medicinal chemistry?
A: Ethyl 5-bromopyrimidine-4-carboxylate serves as a crucial building block in the synthesis of potent CK2 inhibitors, notably CX-5011. [] CK2, or Casein Kinase 2, is a ubiquitous protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. Its deregulation has been linked to several diseases, including cancer. Therefore, the development of potent and selective CK2 inhibitors like CX-5011, derived from Ethyl 5-bromopyrimidine-4-carboxylate, holds significant potential for therapeutic intervention.
Q2: What makes the synthesis of Ethyl 5-bromopyrimidine-4-carboxylate described in the paper noteworthy?
A: The paper outlines a novel method for synthesizing Ethyl 5-bromopyrimidine-4-carboxylate using the Minisci reaction. [] This approach utilizes homolytic alkoxycarbonylation of 5-halopyrimidines, proving highly regioselective and enabling the production of significant quantities (>10 g) of the desired compound in a single step. This is particularly advantageous as previous synthetic routes encountered difficulties in achieving this yield. This improved method offers a more efficient and scalable synthesis of Ethyl 5-bromopyrimidine-4-carboxylate, facilitating further research and development of CK2 inhibitors and other potential therapeutic agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



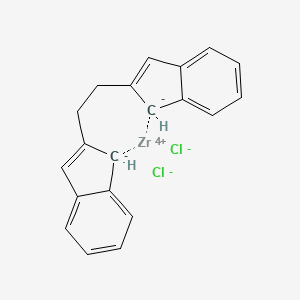
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1369959.png)
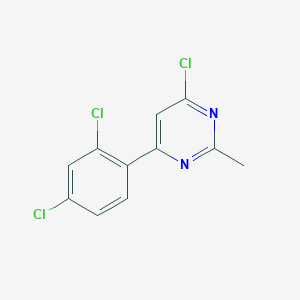
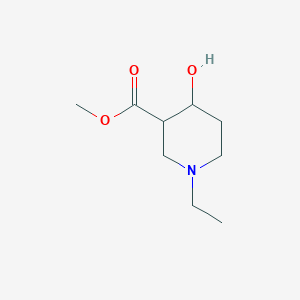
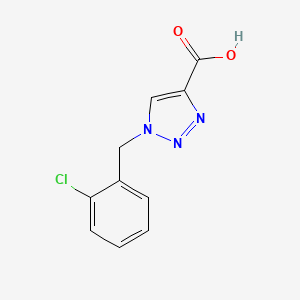
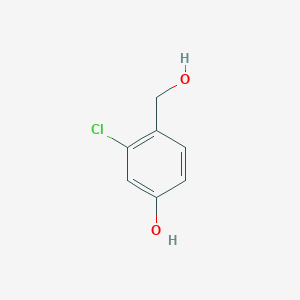
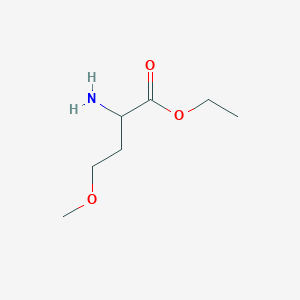
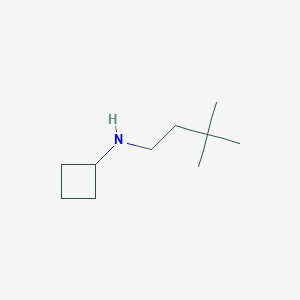
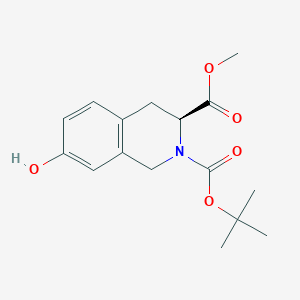
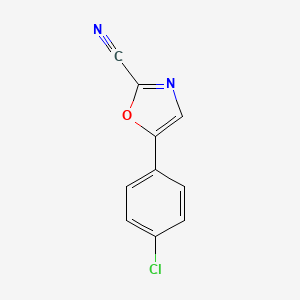
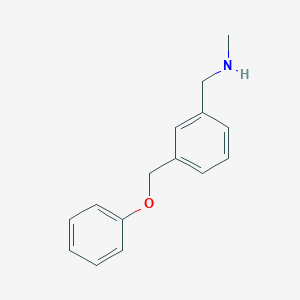
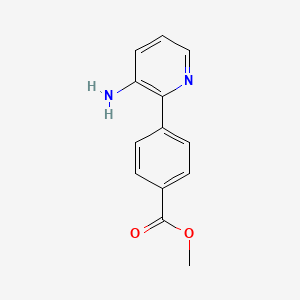
![N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1369990.png)
